3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate

描述

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C6H2BrF3N2O5S and its molecular weight is 351.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure and reactivity make it an important intermediate for developing biologically active compounds. This article delves into the biological activity associated with this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

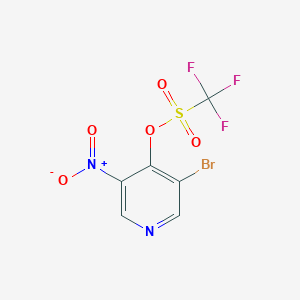

This compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.08 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. It is utilized in various synthetic pathways to produce compounds with significant pharmacological properties. The trifluoromethanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for creating complex molecular architectures.

Interaction with Biological Targets

The compound has been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, it has been implicated in the inhibition of kinases, which are critical for cell cycle regulation and signal transduction.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific kinases. For instance, a study focused on the structure-activity relationship (SAR) revealed that modifications to the pyridine ring significantly influence the inhibitory potency against cyclin-dependent kinase (CDK) pathways .

Cytotoxicity Assays

In vitro assays have been conducted using human cancer cell lines to assess the cytotoxic effects of compounds synthesized from this compound. The sulforhodamine B (SRB) assay indicated that certain derivatives possess selective cytotoxicity against colorectal carcinoma cells, suggesting potential therapeutic applications in oncology .

Synthesis of Bioactive Compounds

A notable application of this compound is its role as an intermediate in synthesizing novel anti-cancer agents. Researchers have successfully synthesized new derivatives that demonstrate enhanced selectivity and potency against various cancer cell lines through modifications of the nitro and bromo groups on the pyridine ring .

Applications in Drug Development

The versatility of this compound makes it a valuable building block in drug discovery. Its ability to form stable linkages with biomolecules allows for the development of targeted therapies. Additionally, its application in click chemistry facilitates the creation of complex drug delivery systems.

Future Directions

Ongoing research aims to further explore the biological activity and therapeutic potential of this compound by:

- Investigating its effects on additional cancer types.

- Exploring its interactions with other molecular targets.

- Optimizing synthetic pathways to improve yield and reduce toxicity.

科学研究应用

Organic Synthesis

3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate serves as a valuable intermediate in organic synthesis. Its triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives.

Nucleophilic Substitution Reactions

In nucleophilic aromatic substitution reactions, this compound can react with nucleophiles such as amines, alcohols, and thiols. This versatility enables the synthesis of various functionalized pyridine derivatives, which are crucial in pharmaceutical development .

Table 1: Nucleophiles and Corresponding Products

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amine | 3-Aminopyridine derivative | Base, solvent at RT |

| Alcohol | 3-Alkoxy pyridine derivative | Acid catalyst, reflux |

| Thiol | 3-Thioether pyridine derivative | Base, solvent at RT |

Medicinal Chemistry

The compound's derivatives have shown potential in medicinal chemistry, particularly as pharmacological agents. The nitro group in the pyridine ring can be reduced to amines, which are often associated with biological activity.

Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit selective inhibition of protein kinases involved in cancer progression. For example, modifications to the compound have led to the discovery of selective PKMYT1 inhibitors, which are promising candidates for treating specific types of cancer .

Table 2: Biological Activities of Derivatives

| Compound | Target Enzyme | Activity Level |

|---|---|---|

| 3-Aminopyridine derivative | PKMYT1 | High |

| 3-Nitropyridine derivative | SRC/ABL kinases | Moderate |

Building Blocks for Complex Molecules

The ability of this compound to undergo various coupling reactions makes it a suitable building block for synthesizing complex molecular architectures.

Coupling Reactions

The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds, which are significant in materials science and organic electronics .

Table 3: Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, THF | 75-90 |

| Stille Coupling | Sn reagent, Pd catalyst | 60-80 |

Case Studies and Further Research Directions

Future research could focus on optimizing reaction conditions for higher yields and exploring additional biological activities of new derivatives. Investigating the structure-activity relationships (SAR) will be crucial for developing more effective therapeutic agents based on this compound.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, enabling nucleophilic substitution at the pyridine ring. The electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents activate the ring, directing nucleophiles to the para position relative to the triflate.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines yields 4-amino-3-bromo-5-nitropyridine derivatives. For example, treatment with aqueous NH₃ in THF at 60°C replaces the triflate with an amino group .

-

Alkoxylation: Substitution with alkoxides (e.g., NaOMe) in DMF at room temperature produces 4-alkoxy-3-bromo-5-nitropyridines .

Transition Metal-Catalyzed Cross-Coupling Reactions

The triflate group participates in palladium-catalyzed cross-couplings, enabling the formation of carbon–carbon bonds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(dba)₂ and XantPhos yields biaryl derivatives.

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| Pd(dba)₂ (20 mol%), XantPhos, Cs₂CO₃ | 3-Bromo-5-nitro-4-(aryl)pyridine | 65–85% |

Sonogashira Coupling

Reaction with terminal alkynes using Pd(PPh₃)₄ and CuI introduces alkynyl groups at the triflate position.

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, Et₃N, THF | 3-Bromo-5-nitro-4-(alkynyl)pyridine | 70–78% |

Displacement of Bromine

While the bromine substituent is less reactive than the triflate, it can undergo substitution under specific conditions:

-

Buchwald-Hartwig Amination: Using Pd₂(dba)₃ and XPhos, bromine is replaced by amines (e.g., morpholine) in toluene at 100°C .

-

SNAr with Thiols: Reaction with NaSH in DMF replaces bromine with a thiol group, yielding 3-mercapto derivatives .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 3-bromo-4-(triflyloxy)-5-aminopyridine. This intermediate is pivotal for synthesizing fused heterocycles (e.g., pyridoimidazoles) .

Comparative Reactivity of Functional Groups

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| Triflate (-OTf) | High (leaving group ability) | Cross-coupling, SNAr |

| Bromine (-Br) | Moderate | Buchwald-Hartwig, SNAr (harsh) |

| Nitro (-NO₂) | Electron-withdrawing | Reduction, ring activation |

Stability and Handling

属性

IUPAC Name |

(3-bromo-5-nitropyridin-4-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O5S/c7-3-1-11-2-4(12(13)14)5(3)17-18(15,16)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZMDZBTAZZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148136 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-67-2 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-bromo-5-nitro-4-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。